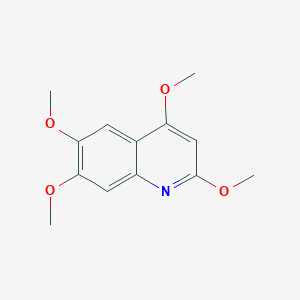
2,4,6,7-Tetramethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,7-Tetramethoxyquinoline (TMQ) is a naturally occurring alkaloid that has been found in various plant species. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
The exact mechanism of action of 2,4,6,7-Tetramethoxyquinoline is not fully understood. However, it is believed that 2,4,6,7-Tetramethoxyquinoline exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 2,4,6,7-Tetramethoxyquinoline has also been found to interact with various receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adrenergic α1 receptor.
Biochemical and Physiological Effects
2,4,6,7-Tetramethoxyquinoline has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,4,6,7-Tetramethoxyquinoline can inhibit the growth of cancer cells, modulate the activity of enzymes, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2,4,6,7-Tetramethoxyquinoline can reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of schizophrenia.
実験室実験の利点と制限
2,4,6,7-Tetramethoxyquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 2,4,6,7-Tetramethoxyquinoline has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, 2,4,6,7-Tetramethoxyquinoline can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4,6,7-Tetramethoxyquinoline. One potential direction is the development of 2,4,6,7-Tetramethoxyquinoline-based drugs for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2,4,6,7-Tetramethoxyquinoline and its analogs, which can help to identify more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2,4,6,7-Tetramethoxyquinoline can help to optimize its use in clinical settings.
Conclusion
In conclusion, 2,4,6,7-Tetramethoxyquinoline is a naturally occurring alkaloid that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,4,6,7-Tetramethoxyquinoline has the potential to be a valuable tool for the study of various diseases and signaling pathways, and its study can lead to the development of novel therapeutics.
合成法
2,4,6,7-Tetramethoxyquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 2,4,6,7-Tetramethoxyquinoline. In this method, an aldehyde and an amine are reacted in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to 2,4,6,7-Tetramethoxyquinoline.
科学的研究の応用
2,4,6,7-Tetramethoxyquinoline has been studied for its potential applications in various fields. In medicinal chemistry, 2,4,6,7-Tetramethoxyquinoline has been found to exhibit anticancer, antimalarial, and anti-inflammatory activities. In pharmacology, 2,4,6,7-Tetramethoxyquinoline has been shown to possess antipsychotic and anxiolytic properties. In neuroscience, 2,4,6,7-Tetramethoxyquinoline has been found to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
2,4,6,7-tetramethoxyquinoline |
InChI |
InChI=1S/C13H15NO4/c1-15-10-7-13(18-4)14-9-6-12(17-3)11(16-2)5-8(9)10/h5-7H,1-4H3 |
InChIキー |
QQGQDLAGTNVENE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC(=C(C=C21)OC)OC)OC |
正規SMILES |
COC1=CC(=NC2=CC(=C(C=C21)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)






![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)